[(1-ethyl-1H-indazol-3-yl)methyl]amine hydrochloride
Overview
Description
“[(1-ethyl-1H-indazol-3-yl)methyl]amine hydrochloride” is a chemical compound with the molecular formula C10H14ClN3 . It is a solid substance at room temperature . The compound is part of the indazole family, which are important heterocycles in drug molecules .
Synthesis Analysis
Indazole derivatives, such as “this compound”, can be synthesized using a molecular hybridization strategy . This strategy involves the design and synthesis of compounds that combine elements from different bioactive molecules to create a new compound with improved properties .
Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 211.69 g/mol . The compound’s InChI code is 1S/C10H13N3.ClH/c1-2-13-10-6-4-3-5-8(10)9(7-11)12-13;/h3-6H,2,7,11H2,1H3;1H .
Scientific Research Applications
Indazole Derivatives and Their Applications
Indazole derivatives are heterocyclic compounds that consist of a pyrazole ring fused with a benzene ring. These compounds, including "[(1-ethyl-1H-indazol-3-yl)methyl]amine hydrochloride," exhibit a wide range of biological activities, which has led to the development of novel therapeutic agents based on the indazole scaffold. Their pharmacological importance is underscored by their roles in anticancer, anti-inflammatory, and neurodegenerative disorders, among others. The indazole scaffold forms the basic structure for a variety of compounds with potential therapeutic value, highlighting its significance in the development of new molecules with biological and therapeutic properties (Denya, Malan, & Joubert, 2018).
Indazole Chemistry and Biology
The chemistry and biology of indoles and indazoles, including derivatives like "this compound," are of great interest due to their diverse pharmacological activities. These activities include antibacterial, anticancer, antioxidants, anti-inflammatory, antidiabetic, antiviral, antiproliferative, antituberculosis, and antipsychotic effects. This broad spectrum of biological activities demonstrates the potential of indazole derivatives in addressing various health conditions and diseases, making them valuable in both chemical and pharmaceutical research (Ali, Dar, Pradhan, & Farooqui, 2013).
Safety and Hazards
Future Directions
The future directions for “[(1-ethyl-1H-indazol-3-yl)methyl]amine hydrochloride” and similar compounds could involve further exploration of their pharmacological activities. Given the broad spectrum of activities exhibited by indazole derivatives, these compounds could be developed into more effective therapeutic agents .
Mechanism of Action
Target of Action
Indazole derivatives, which share a similar structure, have been reported to inhibit, regulate, and modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume control, respectively.
Mode of Action
Based on the known actions of similar indazole derivatives, it can be inferred that the compound may interact with its targets (such as kinases) to inhibit, regulate, or modulate their activity . This interaction could lead to changes in cellular processes such as cell cycle progression and cell volume regulation.
Properties
IUPAC Name |
(1-ethylindazol-3-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3.ClH/c1-2-13-10-6-4-3-5-8(10)9(7-11)12-13;/h3-6H,2,7,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQDBPKEDMQAMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=N1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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